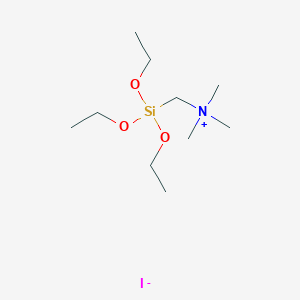
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is a quaternary ammonium salt with a unique structure that combines both organic and inorganic components. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Its unique properties make it a valuable reagent in synthetic chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide typically involves the reaction of trimethylamine with triethoxysilane in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3N+(C2H5O)3SiH+I2→N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, resulting in the formation of silanols and ethanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases, and at elevated temperatures.
Major Products Formed
Substitution Products: Various quaternary ammonium salts.
Hydrolysis Products: Silanols and ethanol.
Condensation Products: Siloxanes and other polymeric structures.
科学的研究の応用
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and siloxane polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism by which N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide exerts its effects is primarily through its ability to form strong ionic and covalent bonds. The quaternary ammonium group interacts with negatively charged species, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane networks. These interactions are crucial for its applications in surface modification, polymerization, and catalysis.
類似化合物との比較
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt without the silane functionality.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: A similar compound with a trimethoxysilyl group instead of triethoxysilyl.
Uniqueness
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is unique due to its combination of quaternary ammonium and triethoxysilyl groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler quaternary ammonium salts or silanes alone. Its ability to form stable siloxane networks and interact with various substrates makes it a versatile compound in both research and industrial settings.
特性
CAS番号 |
81992-37-2 |
|---|---|
分子式 |
C10H26INO3Si |
分子量 |
363.31 g/mol |
IUPAC名 |
trimethyl(triethoxysilylmethyl)azanium;iodide |
InChI |
InChI=1S/C10H26NO3Si.HI/c1-7-12-15(13-8-2,14-9-3)10-11(4,5)6;/h7-10H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
GESZFJNGOCKQHT-UHFFFAOYSA-M |
正規SMILES |
CCO[Si](C[N+](C)(C)C)(OCC)OCC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
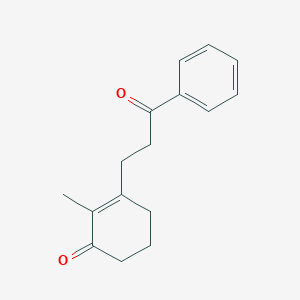
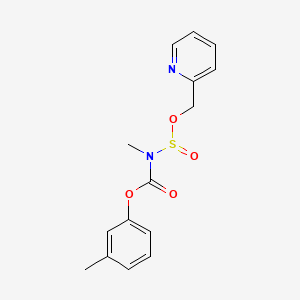
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
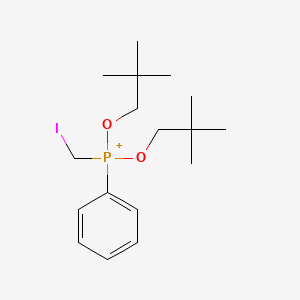
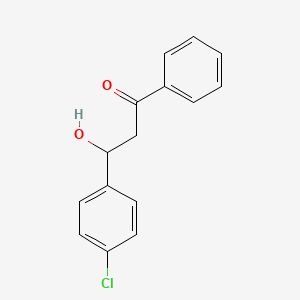
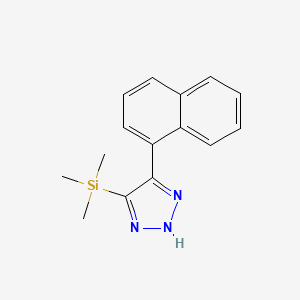
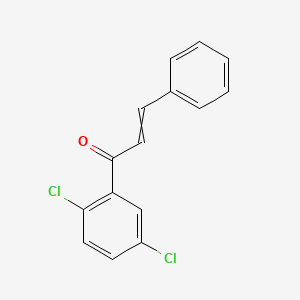
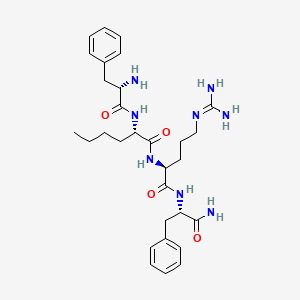
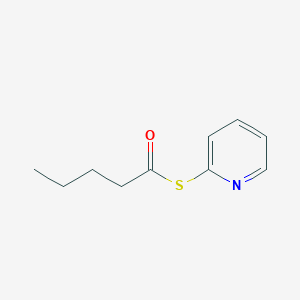
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
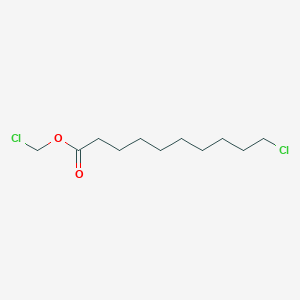
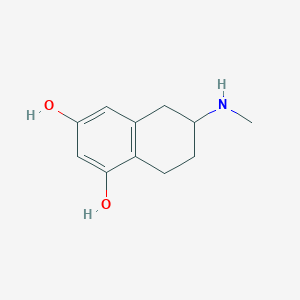
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
